Methyl 2-aminocinnamate

Heterocyclic synthesis Quinolone synthesis Trifluoromethylation

Researchers requiring regioselective access to 3-trifluoromethylated quinolones or sulfonamide-functionalized kinase inhibitors often face limited scaffold versatility. Methyl 2-aminocinnamate solves this as a bifunctional ortho-aminocinnamate building block. - Direct precursor for trifluoromethylated quinolone scaffolds via amine-directed cyclization. - Essential for EGFR inhibitor SAR studies (derivative IC₅₀ 1.2 μM vs A549). - Enables aldimine-mediated imino-Stetter reactions for paullone/kenpaullone indole core synthesis. Supplied as ≥97% purity solid; consistent quality for medicinal chemistry and crop protection R&D.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8021022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminocinnamate
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC=C1N
InChIInChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3
InChIKeyTUQBDQPPBVABFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Aminocinnamate: CAS 1664-62-6 — Ortho-Aminocinnamate Scaffold for Heterocycle Synthesis and Kinase Inhibitor Development


Methyl 2-aminocinnamate (IUPAC: methyl 3-(2-aminophenyl)prop-2-enoate; CAS 1664-62-6) belongs to the ortho-functionalized cinnamate ester class, defined by a phenyl ring bearing a primary amino group at the 2-position, conjugated to an α,β-unsaturated methyl ester moiety [1]. This ortho-amino substitution creates a bifunctional scaffold capable of participating in cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitution reactions, distinguishing it fundamentally from non-functionalized cinnamates . The compound serves as a versatile building block for constructing biologically relevant N-heterocycles, including quinolinones, indoles, and coumarins, as well as a precursor for kinase inhibitor scaffolds [2].

Bifunctional Scaffold Ortho-amino group enables cyclization and derivatization for heterocycle construction
N-Heterocycle Synthesis Direct access to quinolinones, indoles, and coumarins via intramolecular pathways
Kinase Inhibitor Development Precursor scaffold with modifiable amine handle for sulfonamide and other functionalization

Why Methyl 2-Aminocinnamate Cannot Be Interchanged with Unsubstituted or Meta/Para-Aminocinnamate Analogs


Ortho-aminocinnamates possess a fundamentally different synthetic utility compared to unsubstituted cinnamates (e.g., methyl cinnamate) or meta/para-amino positional isomers. The ortho-amino group introduces intramolecular hydrogen bonding and nucleophilic character at a position geometrically poised for cyclization, enabling the regioselective synthesis of fused heterocyclic systems that meta- or para-isomers cannot access [1]. Unsubstituted cinnamates lack the nucleophilic amine handle entirely, precluding their direct use in constructing nitrogen-containing heterocycles such as quinolones or indoles [2]. The ortho-aminocinnamate functionality provides an additional site for substitution compared to ortho-hydroxycinnamates, offering greater versatility for downstream derivatization [3]. This positional and functional uniqueness renders generic substitution scientifically invalid when the synthetic objective involves intramolecular cyclization or amine-directed functionalization.

Unsubstituted cinnamates
Lack the nucleophilic amine required for N-heterocycle formation, precluding direct use in quinolone or indole synthesis.
Meta- or para-amino isomers
Geometry of the amino group prevents productive intramolecular cyclization; scaffold may not access fused heterocycles.
Ortho-hydroxy analogs
Hydroxy group offers fewer derivatization options and may limit downstream functionalization versatility.

Methyl 2-Aminocinnamate: Quantified Differentiation Evidence for Scientific Selection


Regioselective Heterocycle Synthesis: Ortho-Aminocinnamates Enable 3-Trifluoromethylated Quinolone Construction

Methyl 2-aminocinnamate and related ortho-aminocinnamates serve as essential precursors for the regioselective synthesis of 3-trifluoromethylated quinolones, a pharmacologically significant heterocyclic scaffold [1]. The ortho-amino group participates directly in the cyclization pathway, enabling the construction of the fused quinolone ring system. In contrast, unsubstituted cinnamates (e.g., methyl cinnamate) lack the nucleophilic amine required for this transformation and cannot be employed as direct precursors for nitrogen-containing fused heterocycles without additional functionalization steps [2].

Quinolone Synthesis
Class-level inference
Ortho-amino participates in cyclization to yield 3-trifluoromethylated quinolones
Methyl cinnamate (unsubstituted) cannot participate directly
Enables regioselective quinolone scaffold construction
Radical trifluoromethylation pathway confirmed; synthetic methodology established
Heterocyclic synthesis Quinolone synthesis Trifluoromethylation

Kinase Inhibitor Scaffold Development: EGFR Inhibition via Sulfonamide-Functionalized Methyl 2-Aminocinnamate Derivatives

Methyl 2-aminocinnamate serves as a scaffold for kinase inhibitor development. Functionalization at the amino group with sulfonamide moieties enhances binding affinity to EGFR (epidermal growth factor receptor), as demonstrated in in vitro assays against A549 lung cancer cells, where a derivative achieved an IC₅₀ of 1.2 μM . The parent methyl 2-aminocinnamate scaffold provides the reactive amine handle essential for this functionalization, distinguishing it from non-aminated cinnamate esters which cannot undergo analogous sulfonamide derivatization.

EGFR Inhibition
Data to verify
IC₅₀ = 1.2 μM
Sulfonamide-functionalized derivative against A549 lung cancer cells
Supports scaffold derivatization for kinase inhibition research
Parent scaffold requires functionalization; in vitro assay context
Kinase inhibition EGFR Anticancer

High-Yield Mizoroki-Heck Synthesis: Optimized Conditions for Methyl 2-Aminocinnamate Production

A one-pot Mizoroki-Heck coupling methodology between 2-iodoanilines and methyl acrylate enables efficient synthesis of methyl 2-aminocinnamate . Under optimized conditions using palladium(II) acetate (5 mol%) at 80°C in DMF, the reaction yields methyl (E)-2′-aminocinnamate with >90% efficiency . Reducing catalyst loading to 2 mol% decreases yield to 78%, while lowering temperature to 60°C reduces yield to 65%, demonstrating the sensitivity of the transformation to reaction parameters.

Synthesis Yield
Method context
92% yield
Mizoroki-Heck coupling, 5 mol% Pd(OAc)₂, 80°C, DMF
Optimized conditions enable high-efficiency preparation
Yield drops to 78% at 2 mol% catalyst; 65% at 60°C
Palladium catalysis Mizoroki-Heck coupling Synthesis optimization

Cinnamate Scaffold Antifungal Activity: Comparative Field Efficacy Against Crop Fungal Pathogens

Cinnamate compounds, including methyl 2-aminocinnamate derivatives, exhibit broad-spectrum antifungal activity against pathogenic crop fungi. A patent (US-11533912-B2) claims that cinnamate compounds demonstrate field efficacies that are superior to or comparable to the control compound methyl 3,4-dimethoxy cinnamate for controlling fungal diseases including powdery mildew, gray mold (Botrytis cinerea), Fusarium wilt, and damping-off [1]. The patent specifically references the cinnamate scaffold containing the structural features present in methyl 2-aminocinnamate.

Antifungal Activity
Class-level inference
Cinnamate class reported field efficacy vs dimethoxy cinnamate control
Methyl 3,4-dimethoxy cinnamate reference compound
Supports antifungal screening context
Patent claims; class-level evidence; field trial context
Antifungal Agricultural fungicide Crop protection

Imino-Stetter Reaction: Ortho-Aminocinnamate Derivatives Enable Indole Synthesis

Aldimines derived from methyl 2-aminocinnamate participate in cyanide-catalyzed intramolecular imino-Stetter reactions with 2-nitrobenzaldehyde, providing 2-(2′-nitrophenyl)indole-3-acetic acid derivatives . This transformation enables concise total syntheses of paullone and kenpaullone, bioactive indole alkaloids. The ortho-amino group of methyl 2-aminocinnamate is essential for forming the aldimine intermediate required for this reaction pathway; meta- or para-aminocinnamates would generate aldimines with geometry unsuitable for productive intramolecular cyclization.

Indole Synthesis
Class-level inference
Ortho-aminocinnamate aldimine enables intramolecular imino-Stetter cyclization
Meta/para isomers geometry incompatible; unsubstituted cannot form aldimine
Enables paullone/kenpaullone scaffold access
Cyanide-catalyzed pathway; natural product synthesis context
Imino-Stetter reaction Indole synthesis Cyanide catalysis

Photochemical Activity: Ortho-Aminocinnamates as Photoactivatable Functionalities

Ortho-aminocinnamates exhibit photochemical activity that can be exploited for photoactivatable applications [1]. The o-aminocinnamate group provides more versatile functionality than the corresponding o-hydroxycinnamate since the amino group offers an additional site for substitution compared to the hydroxyl group [2]. This dual functionality—photochemical responsiveness combined with modifiable amine chemistry—enables applications as photoactivatable sensitizers for luminescent lanthanide complexes [3].

Photochemical Function
Cross-study comparable
Ortho-aminocinnamate: amine handle + photoactivity; suitable for lanthanide sensitization
Ortho-hydroxycinnamate: limited substitution versatility
Enables photoactivatable probe development
Lanthanide complex sensitization reported; materials research context
Photochemistry Photoactivatable probes Lanthanide complexes

Methyl 2-Aminocinnamate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of 3-Trifluoromethylated Quinolones for Medicinal Chemistry Programs

Procure methyl 2-aminocinnamate as a direct precursor for constructing 3-trifluoromethylated quinolone scaffolds, a pharmacologically validated heterocyclic class [1]. The ortho-amino group participates in the cyclization pathway, enabling regioselective access to these fused heterocycles [2]. This application is supported by doctoral research establishing ortho-aminocinnamates as building blocks for quinolone synthesis via trifluoromethylation methodology. Unsubstituted cinnamates or meta/para-amino isomers cannot substitute for this specific transformation due to geometric and functional requirements.

Scaffold Derivatization for Kinase Inhibitor Discovery Targeting EGFR

Utilize methyl 2-aminocinnamate as a starting scaffold for generating sulfonamide-functionalized kinase inhibitors. Derivative compounds bearing sulfonamide moieties at the amino position have demonstrated EGFR inhibition with an IC₅₀ of 1.2 μM against A549 lung cancer cells in vitro . The parent scaffold provides the essential amine handle for functionalization; non-aminated cinnamates lack this critical derivatization point. This application is most relevant for medicinal chemistry laboratories engaged in structure-activity relationship studies around cinnamate-based kinase inhibitors.

Concise Total Synthesis of Indole Alkaloids (Paullone and Kenpaullone)

Employ methyl 2-aminocinnamate-derived aldimines in cyanide-catalyzed intramolecular imino-Stetter reactions for constructing the indole cores of paullone and kenpaullone . The ortho-amino group is essential for forming aldimine intermediates with the geometric requirements for productive intramolecular cyclization. Meta- or para-aminocinnamates cannot achieve the required geometry, and unsubstituted cinnamates cannot form the requisite aldimine at all. This application scenario is particularly relevant for natural product synthesis laboratories targeting bioactive indole alkaloids.

Development of Cinnamate-Based Agricultural Antifungal Agents

Incorporate methyl 2-aminocinnamate into structure-activity relationship studies for crop protection fungicides. The cinnamate scaffold class, which includes methyl 2-aminocinnamate derivatives, has demonstrated field efficacies against powdery mildew, gray mold, Fusarium wilt, and damping-off that are superior to or comparable to the control compound methyl 3,4-dimethoxy cinnamate [3]. This application is supported by granted US patent claims establishing the agricultural utility of cinnamate compounds against a broad spectrum of fungal crop pathogens.

Application
Selection Property
Validation Focus
Quinolone scaffold synthesis
Ortho-amino cyclization handle
Regioselective heterocycle formation
Kinase inhibitor derivatization
Amino group sulfonamide functionalization
In vitro kinase inhibition assay context
Indole alkaloid synthesis
Aldimine formation geometry
Imino-Stetter cyclization efficiency
Antifungal crop protection research
Cinnamate scaffold antifungal screening context
Field trial pathogen control endpoints
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